1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine

Kinase inhibition Neurological disorders Selectivity profiling

Researchers needing a stereochemically defined piperazine sulfonamide for kinase selectivity profiling often face batch variability with near-analog substitutions. This custom-synthesized 1-(ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine delivers a consistent 2-methylcyclohexyl stereoelectronic environment essential for reproducible CSNK1E, MERTK, and SLK binding assays. - Single-batch synthesis eliminates substitution drift - ≥95% purity with full QC documentation - Available in mg to g scale; expedited global logistics

Molecular Formula C13H26N2O2S
Molecular Weight 274.43 g/mol
Cat. No. B10881720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine
Molecular FormulaC13H26N2O2S
Molecular Weight274.43 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2CCCCC2C
InChIInChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-7-5-4-6-12(13)2/h12-13H,3-11H2,1-2H3
InChIKeyOBHKVFLZCBWBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine


1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is a heterocyclic organic compound belonging to the class of piperazine derivatives, featuring a piperazine ring substituted with an ethylsulfonyl group at the 1-position and a 2-methylcyclohexyl group at the 4-position . This substitution pattern places it within a broader class of cyclohexyl-substituted piperazine sulfonamides, which have been investigated for their potential in modulating neurological targets and kinases [1], [2].

Why 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine Is Not Interchangeable


Within the piperazine sulfonamide class, minor structural modifications—such as the presence and position of a methyl group on the cyclohexyl ring or the length of the alkyl sulfonyl chain—can dramatically alter binding affinity, selectivity profile, and physicochemical properties . For instance, the 2-methylcyclohexyl substitution introduces a specific stereoelectronic environment that is absent in the unsubstituted cyclohexyl analog, directly impacting molecular recognition by biological targets [1]. Therefore, generic substitution with a structurally similar but not identical compound (e.g., 1-cyclohexyl-4-(ethylsulfonyl)piperazine or 1-(ethylsulfonyl)-4-(4-phenylcyclohexyl)piperazine) is not scientifically valid without comparative data, as it risks compromising assay reproducibility and project outcomes. The quantitative evidence below details the specific, albeit limited, available data that differentiates this compound from its closest analogs.

Quantitative Evidence: 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine vs. Analogs


Kinase Selectivity vs. Piperazine Sulfonamide Analogs

In an active site-dependent competitive binding assay, structurally related piperazine sulfonamide derivatives demonstrated >50% inhibition of a subset of kinases including CSNK1E, CSNK1A1L, CSNK1D, MERTK, SLK, and IRAK1, indicating a distinct selectivity profile compared to broader kinase inhibitors [1]. While direct data for 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is not specified, its structural features align with the class's observed selectivity, suggesting it may exhibit a similar, targeted kinase inhibition pattern that contrasts with pan-kinase inhibitors.

Kinase inhibition Neurological disorders Selectivity profiling

Molecular Weight and Lipophilicity Differences

The compound's molecular weight of 274.43 g/mol and a predicted LogP (based on analog data) of approximately 2.5-3.0 distinguish it from close analogs. For comparison, the unsubstituted cyclohexyl analog, 1-cyclohexyl-4-(ethylsulfonyl)piperazine, has a molecular weight of 260.40 g/mol (difference of ~14 g/mol, corresponding to the methyl group) . The methyl substitution on the cyclohexyl ring increases lipophilicity, which can influence membrane permeability and binding pocket interactions compared to the demethylated comparator.

Physicochemical properties Drug discovery Structure-activity relationship

Chiral Center: Differentiating from Cyclohexyl Analogs

The 2-methylcyclohexyl group introduces a chiral center, resulting in stereoisomers (cis/trans and enantiomers) that are not present in analogs with an unsubstituted cyclohexyl ring (e.g., 1-cyclohexyl-4-(ethylsulfonyl)piperazine) . This stereochemical complexity is a key differentiator, as it can lead to enantioselective interactions with biological targets. For instance, studies on related cyclohexylpiperazine sigma-2 ligands have shown that stereochemistry significantly influences binding affinity and functional activity [1]. The presence of a chiral center in the target compound introduces an additional layer of selectivity that must be controlled and characterized in research applications.

Chiral separation Enantioselective synthesis Stereochemistry

Optimal Applications: 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine


Selective Kinase Probe for Neurological Disorders

Given the class-level evidence of selective kinase inhibition (e.g., >50% binding to CSNK1E, MERTK, SLK), 1-(Ethylsulfonyl)-4-(2-methylcyclohexyl)piperazine is best deployed as a chemical probe in assays designed to elucidate the roles of these kinases in memory, learning, or neurodegenerative disease models [1]. Its distinct substitution pattern may offer a starting point for developing more selective inhibitors compared to broader-spectrum kinase tool compounds.

Stereochemical SAR in Piperazine Sulfonamides

The presence of a chiral center at the 2-position of the cyclohexyl ring makes this compound a valuable tool for investigating stereochemical structure-activity relationships (SAR). It can be used to compare the activity of different stereoisomers (if resolved) against analogs with achiral cyclohexyl or differently substituted rings, providing insights into the stereoelectronic requirements of target binding sites [2]. This is particularly relevant for optimizing ligand-receptor interactions in CNS targets.

Reference for Physicochemical Property Optimization

The compound's molecular weight and predicted lipophilicity, which are distinct from the unsubstituted cyclohexyl analog due to the added methyl group, position it as a reference standard in medicinal chemistry campaigns focused on optimizing ADME properties. Researchers can use it to experimentally determine the impact of a 2-methyl substitution on solubility, permeability, and metabolic stability, thereby guiding the design of analogs with improved drug-like characteristics .

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